

Oxolinic acid chemical structure and properties

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Oxolinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **oxolinic acid**, a first-generation quinolone antibiotic. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Oxolinic acid, with the systematic IUPAC name 5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid, is a synthetic quinolone.[1] Its core structure is a quinolinemonocarboxylic acid featuring an ethyl group at position 1, an oxo group at position 4, a carboxylic acid at position 7, and a fused dioxolo ring at the 5- and 6-positions.[1]

Chemical structure of Oxolinic Acid

Table 1: Chemical Identifiers for Oxolinic Acid



Identifier	Value
IUPAC Name	5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7- carboxylic acid
Molecular Formula	C13H11NO5[1]
Molecular Weight	261.23 g/mol [1]
CAS Number	14698-29-4[1]
SMILES String	CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O[3]
InChI Key	KYGZCKSPAKDVKC-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of **oxolinic acid** is presented in the table below.

Table 2: Physicochemical Properties of Oxolinic Acid

Property	Value
Melting Point	314-316 °C (decomposes)[4]
Solubility	Soluble in 0.5 M NaOH (50 mg/mL), sparingly soluble in ethanol, DMSO, and dimethylformamide.[5]
рКа	5.94 ± 0.20 (Predicted)[4]
Appearance	White to pale yellow crystalline solid[6]

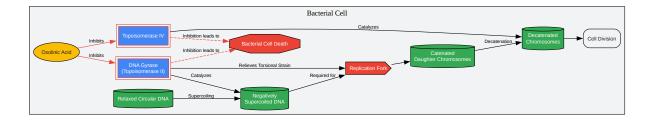
Mechanism of Action and Antibacterial Activity

Oxolinic acid exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV.[1][7] These enzymes are crucial for DNA replication, recombination, and repair. By forming a complex with the enzyme-DNA



intermediate, **oxolinic acid** traps the enzyme on the DNA, leading to double-strand DNA breaks and ultimately cell death.

The following diagram illustrates the signaling pathway of **oxolinic acid**'s inhibitory action on DNA gyrase.



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Caption: Mechanism of action of oxolinic acid.

Antibacterial Spectrum

Oxolinic acid is primarily active against Gram-negative bacteria and has limited activity against Gram-positive organisms. A summary of its Minimum Inhibitory Concentration (MIC) values against various bacterial species is provided below.

Table 3: Minimum Inhibitory Concentration (MIC) of Oxolinic Acid against Various Bacteria



Bacterial Species	MIC Range (μg/mL)
Escherichia coli	0.06 - 0.25[3]
Aeromonas salmonicida	0.0075 - 0.03[6]
Shewanella xiamenensis	0.25[8]
Lactococcus garvieae	1[8]
Chryseobacterium aquaticum	4[8]
Vibrio anguillarum	0.02 - 0.09[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of **oxolinic acid**.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. [2]

Objective: To determine the lowest concentration of **oxolinic acid** that inhibits the visible growth of a bacterium.

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Oxolinic acid stock solution
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile pipette tips and multichannel pipettor

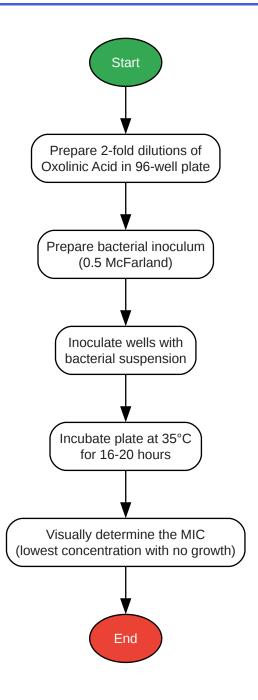


Incubator

Procedure:

- Prepare Oxolinic Acid Dilutions:
 - Aseptically prepare a series of two-fold dilutions of oxolinic acid in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 μL. The concentration range should typically span from 0.008 to 128 μg/mL.
 - Include a growth control well (broth only) and a sterility control well (uninoculated broth).
- Prepare Bacterial Inoculum:
 - From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
 - Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
- Inoculation:
 - \circ Using a multichannel pipettor, add 50 μ L of the standardized bacterial inoculum to each well containing the **oxolinic acid** dilutions and the growth control well. The final volume in each well will be 100 μ L.
- Incubation:
 - \circ Seal the plate to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
- · Reading Results:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration
 of oxolinic acid at which there is no visible growth.





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Caption: Broth microdilution MIC determination workflow.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of **oxolinic acid** to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.



Objective: To determine the inhibitory effect of **oxolinic acid** on the enzymatic activity of DNA gyrase.

Materials:

- Purified DNA gyrase (subunits A and B)
- Relaxed circular plasmid DNA (e.g., pBR322)
- Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
- Oxolinic acid solutions at various concentrations
- Agarose gel electrophoresis system
- DNA staining agent (e.g., ethidium bromide)
- UV transilluminator and imaging system

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube on ice, combine the gyrase assay buffer, relaxed plasmid DNA,
 and the desired concentration of oxolinic acid.
 - $\circ\,$ Add purified DNA gyrase to initiate the reaction. The final reaction volume is typically 20- 30 $\mu L.$
 - Include a positive control (no inhibitor) and a negative control (no enzyme).
- Incubation:
 - Incubate the reaction mixture at 37 °C for 30-60 minutes.
- Reaction Termination:

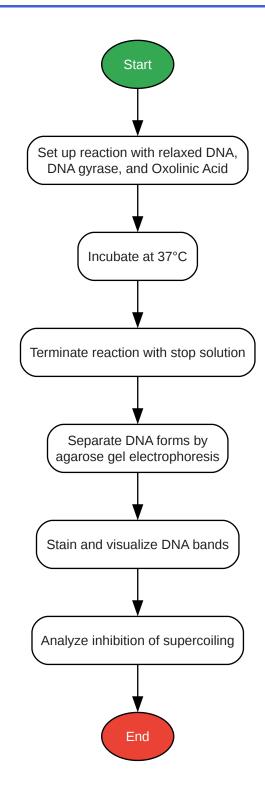






- Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
- · Agarose Gel Electrophoresis:
 - Load the samples onto a 1% agarose gel.
 - Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.
- · Visualization and Analysis:
 - Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
 - The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of **oxolinic acid**. The IC₅₀ value can be determined by quantifying the band intensities.





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Caption: DNA gyrase supercoiling inhibition assay workflow.

Topoisomerase IV Decatenation Inhibition Assay



This assay assesses the ability of **oxolinic acid** to inhibit the decatenation of catenated DNA by topoisomerase IV.

Objective: To determine the inhibitory effect of **oxolinic acid** on the decatenation activity of topoisomerase IV.

Materials:

- Purified topoisomerase IV (subunits ParC and ParE)
- · Kinetoplast DNA (kDNA), a network of catenated DNA minicircles
- Topoisomerase IV assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP)[8]
- Oxolinic acid solutions at various concentrations
- · Agarose gel electrophoresis system
- DNA staining agent
- UV transilluminator and imaging system

Procedure:

- · Reaction Setup:
 - In a microcentrifuge tube on ice, combine the topoisomerase IV assay buffer, kDNA, and the desired concentration of oxolinic acid.
 - Add purified topoisomerase IV to start the reaction.
 - Include a positive control (no inhibitor) and a negative control (no enzyme).
- Incubation:
 - Incubate the reaction mixture at 37 °C for 30 minutes.
- Reaction Termination:

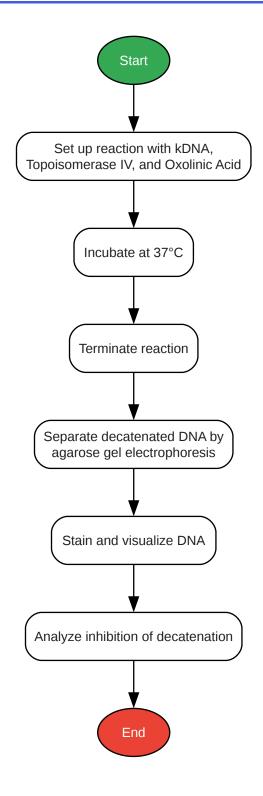
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- Stop the reaction by adding a stop solution.
- Agarose Gel Electrophoresis:
 - Load the samples onto a 1% agarose gel.
 - Run the gel to separate the decatenated minicircles from the catenated network which remains in the well.
- · Visualization and Analysis:
 - Stain the gel and visualize the DNA.
 - o Inhibition of decatenation is observed as a decrease in the amount of released minicircles with increasing concentrations of **oxolinic acid**. The IC₅₀ can be determined from the band intensities.





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Caption: Topoisomerase IV decatenation assay workflow.



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References

- 1. In vitro susceptibility comparisons and recommendations for oxolinic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of quinolone carboxylic acid derivatives on the ultrastructure of gram-positive and gram-negative bacteria] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profoldin.com [profoldin.com]
- 8. inspiralis.com [inspiralis.com]
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